molecular formula C9H15NS B13563156 3-Methyl-3-(thiophen-2-yl)butan-1-amine

3-Methyl-3-(thiophen-2-yl)butan-1-amine

Cat. No.: B13563156
M. Wt: 169.29 g/mol
InChI Key: OFSZEKLLINHULV-UHFFFAOYSA-N
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Description

3-Methyl-3-(thiophen-2-yl)butan-1-amine is an organic compound that features a thiophene ring, which is a five-membered ring containing sulfur, attached to a butan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-(thiophen-2-yl)butan-1-amine typically involves the reaction of thiophene derivatives with appropriate amine precursors. One common method involves the alkylation of thiophene with a suitable alkyl halide, followed by amination to introduce the amine group. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-(thiophen-2-yl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene derivative.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiophene and tetrahydrothiophene derivatives.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

3-Methyl-3-(thiophen-2-yl)butan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of materials with specific electronic or optical properties, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-Methyl-3-(thiophen-2-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, potentially modulating their activity. The amine group can form hydrogen bonds with biological molecules, influencing their function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-(thiophen-3-yl)butan-1-amine: Similar structure but with the thiophene ring attached at a different position.

    3-Methyl-1-(thiophen-2-yl)butan-1-amine hydrochloride: The hydrochloride salt form of the compound.

    3-Methyl-1-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butan-1-amine: A derivative with an additional oxadiazole ring.

Uniqueness

3-Methyl-3-(thiophen-2-yl)butan-1-amine is unique due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C9H15NS

Molecular Weight

169.29 g/mol

IUPAC Name

3-methyl-3-thiophen-2-ylbutan-1-amine

InChI

InChI=1S/C9H15NS/c1-9(2,5-6-10)8-4-3-7-11-8/h3-4,7H,5-6,10H2,1-2H3

InChI Key

OFSZEKLLINHULV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCN)C1=CC=CS1

Origin of Product

United States

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